

Application of 7-Deaza-2',3'-dideoxyguanosine Analogs in Viral Sequencing

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Compound of Interest

Compound Name: 7-Deaza-2',3'-dideoxyguanosine

Cat. No.: B1437068

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Introduction

Sequencing of viral genomes is crucial for diagnostics, surveillance, and the development of therapeutics. However, many viruses possess GC-rich genomes, which can form stable secondary structures like hairpins. These structures can impede DNA polymerase processivity, leading to premature termination of sequencing reactions and resulting in ambiguous or incomplete sequence data. The use of guanosine analogs, particularly 7-deaza-dGTP, has emerged as a powerful strategy to overcome these challenges in both Sanger and Next-Generation Sequencing (NGS) workflows.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 7-deaza-guanosine analogs in viral sequencing.

Application Note 1: Improving Sanger Sequencing of GC-Rich Viral Regions with 7-Deaza-dGTP

Principle and Applications

Standard Sanger sequencing can be challenging for viral templates with high GC content due to the formation of secondary structures that cause polymerase stalling and band compressions in the sequencing electropherogram.[1] 7-deaza-dGTP is an analog of dGTP where the nitrogen at position 7 of the purine ring is replaced with a carbon. This modification prevents the formation of Hoogsteen base pairing, which is involved in the formation of

secondary structures, without affecting the standard Watson-Crick base pairing.[\[2\]](#)[\[3\]](#) By incorporating 7-deaza-dGTP into the sequencing reaction, the secondary structures are destabilized, allowing for smooth passage of the DNA polymerase and leading to improved read length and accuracy.[\[4\]](#)[\[5\]](#) This is particularly beneficial for sequencing GC-rich regions of viruses such as Herpesviruses, Papillomaviruses, and Retroviruses.

Data Presentation

| Parameter | Standard PCR/Sequencing | Recommended Modification with 7-Deaza-dGTP | Reference |
|---|-------------------------|--|---|
| dGTP:7-Deaza-dGTP Ratio in PCR | 1:0 | 1:3 | [2] [6] |
| 7-Deaza-dGTP Concentration in PCR | 0 μ M | 50 μ M | [7] |
| 7-Deaza-dGTP:dITP Ratio in Cycle Sequencing | N/A | 4:1 | [1] [4] |
| ddNTP Concentration in Cycle Sequencing | Variable | 2.5 μ M | [1] |

Experimental Protocols

Protocol 1: PCR Amplification of GC-Rich Viral Templates using 7-Deaza-dGTP

This protocol is designed for the amplification of viral DNA regions with high GC content prior to Sanger sequencing.

Materials:

- Viral DNA template
- Forward and reverse primers
- dNTP mix (dATP, dCTP, dTTP, dGTP)

- 7-deaza-dGTP solution
- Taq DNA polymerase and corresponding buffer
- Nuclease-free water

Procedure:

- Prepare a PCR master mix. For a 25 μ L reaction, combine the following:
 - 5 μ L of 5x PCR buffer
 - 2.5 μ L of 2.5 mM $MgCl_2$
 - 1 μ L of 10 mM dNTP mix (containing dATP, dCTP, dTTP)
 - 0.75 μ L of 10 mM dGTP
 - 2.25 μ L of 10 mM 7-deaza-dGTP (for a final 1:3 ratio of dGTP to 7-deaza-dGTP)[2][6]
 - 1 μ L of 10 μ M forward primer
 - 1 μ L of 10 μ M reverse primer
 - 0.25 μ L of Taq DNA polymerase (5 U/ μ L)
 - Nuclease-free water to a final volume of 24 μ L
- Add 1 μ L of the viral DNA template (10-100 ng) to the master mix.
- Perform thermal cycling with the following conditions (to be optimized for the specific template and primers):
 - Initial denaturation: 95°C for 3 minutes
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds

- Annealing: 55-65°C for 30 seconds
- Extension: 72°C for 1 minute/kb
- Final extension: 72°C for 5 minutes
- Analyze the PCR product on an agarose gel to confirm amplification.
- Purify the PCR product using a commercial kit before proceeding to cycle sequencing.

Protocol 2: Cycle Sequencing of GC-Rich Viral Amplicons

This protocol is for the sequencing of purified PCR products generated using Protocol 1.

Materials:

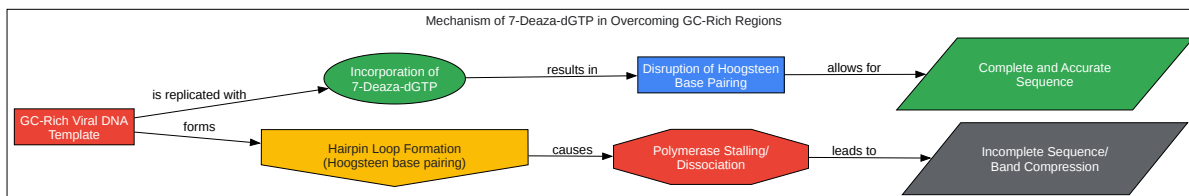
- Purified viral PCR product (from Protocol 1)
- Sequencing primer
- BigDye™ Terminator v3.1 Cycle Sequencing Kit (or equivalent)
- 7-deaza-dGTP and dITP solutions
- Sequencing buffer
- Nuclease-free water

Procedure:

- Prepare a cycle sequencing reaction mix. For a 10 µL reaction, combine the following:
 - 2 µL of BigDye™ Terminator Ready Reaction Mix
 - 2 µL of 5x sequencing buffer
 - A mixture of 7-deaza-dGTP and dITP at a 4:1 ratio to replace the dGTP in the mix.[\[1\]](#)[\[4\]](#)
 - 1 µL of 3.2 µM sequencing primer

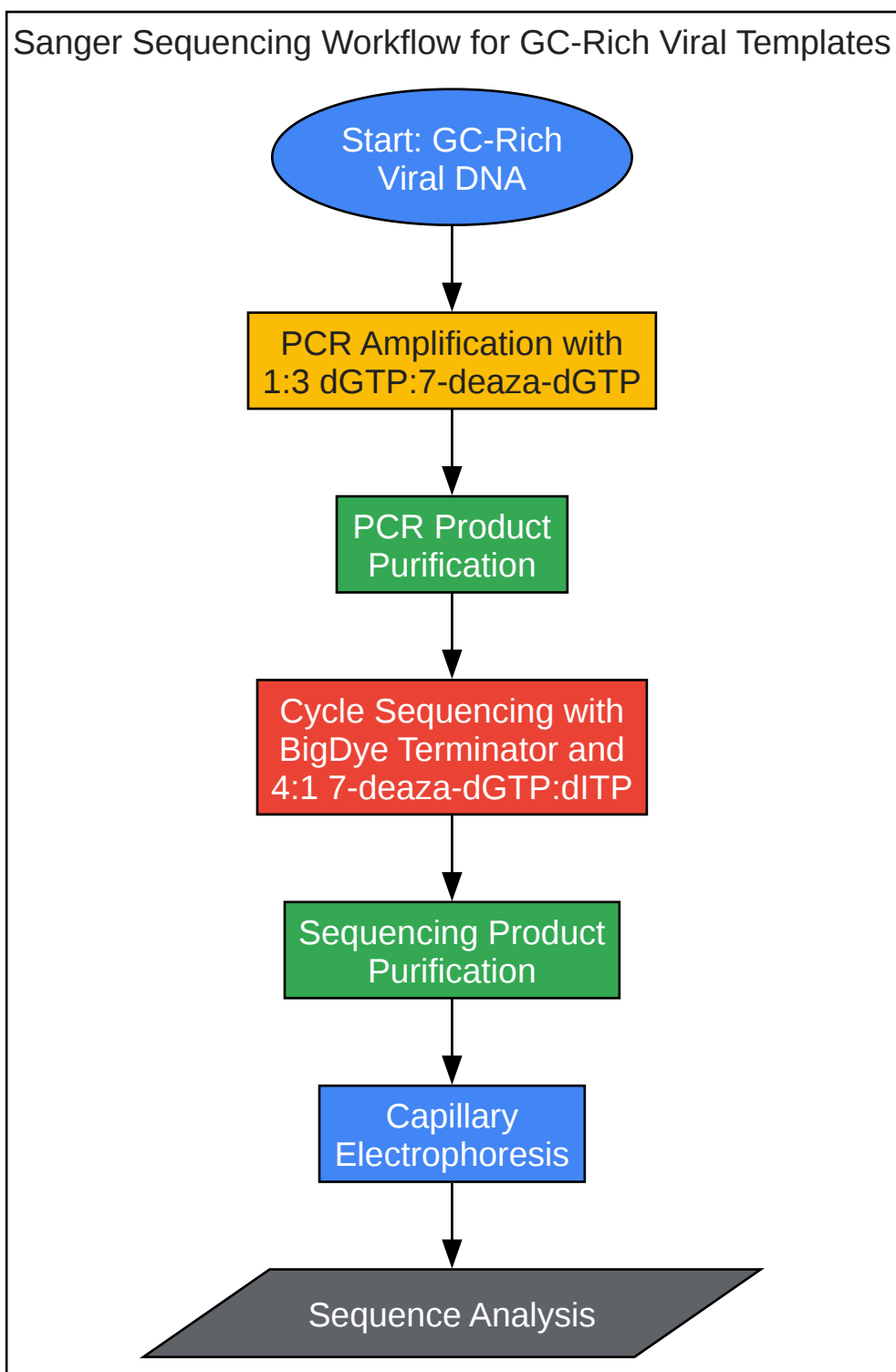
- 1-3 µL of purified PCR product (20-80 ng)
- Nuclease-free water to a final volume of 10 µL
- Perform cycle sequencing with the following conditions:
 - Initial denaturation: 96°C for 1 minute
 - 25-30 cycles of:
 - Denaturation: 96°C for 10 seconds
 - Annealing: 50°C for 5 seconds
 - Extension: 60°C for 4 minutes
- Purify the sequencing product to remove unincorporated dyes and nucleotides.
- Perform capillary electrophoresis on an automated DNA sequencer.

Mandatory Visualization



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Caption: Mechanism of 7-Deaza-dGTP in Viral Sequencing.



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Caption: Sanger Sequencing Workflow with 7-Deaza-dGTP.

Application Note 2: Viral Target Enrichment for Next-Generation Sequencing (NGS) using TEEDseq

Principle and Applications

In clinical samples, viral nucleic acids are often present in very low abundance compared to host and commensal microbial DNA, making direct NGS inefficient and costly. Target enrichment methods are therefore employed to increase the proportion of viral reads. A novel strategy, termed Target Enrichment via Enzymatic Digestion in NGS (TEEDseq), leverages the properties of 7-deaza-dGTP.[6][8]

The principle of TEEDseq is that DNA synthesized with 7-deaza-dGTP (c⁷dGTP) is resistant to certain restriction enzymes whose recognition sites contain guanosine.[8] The workflow involves using virus-specific primers to synthesize c⁷dGTP-containing copies of the viral genome. The entire DNA sample is then treated with restriction enzymes that digest the host and microbial DNA, but leave the c⁷dGTP-modified viral DNA intact. The enriched viral DNA is then amplified and prepared for NGS. This method has been shown to achieve significant enrichment of viral sequences, for example, a 454-fold enrichment of Hepatitis B Virus (HBV) DNA from a serum sample.[8]

Data Presentation

| Parameter | Value | Reference |
|-------------------------------|--|-----------|
| Method | TEEDseq (Target Enrichment via Enzymatic Digestion in NGS) | [8] |
| Target Virus Example | Hepatitis B Virus (HBV) | [8] |
| Enrichment Factor | 454-fold compared to direct Illumina sequencing | [8] |
| HBV On-Target Rate | 3.31 ± 0.39% | [8] |
| Resistant Restriction Enzymes | AluI, HaeIII, HpyCH4V | [8] |

Experimental Protocol

Protocol 3: TEEDseq for Viral DNA Enrichment

This protocol describes the enrichment of a target virus (e.g., HBV) from a mixed DNA sample.

Materials:

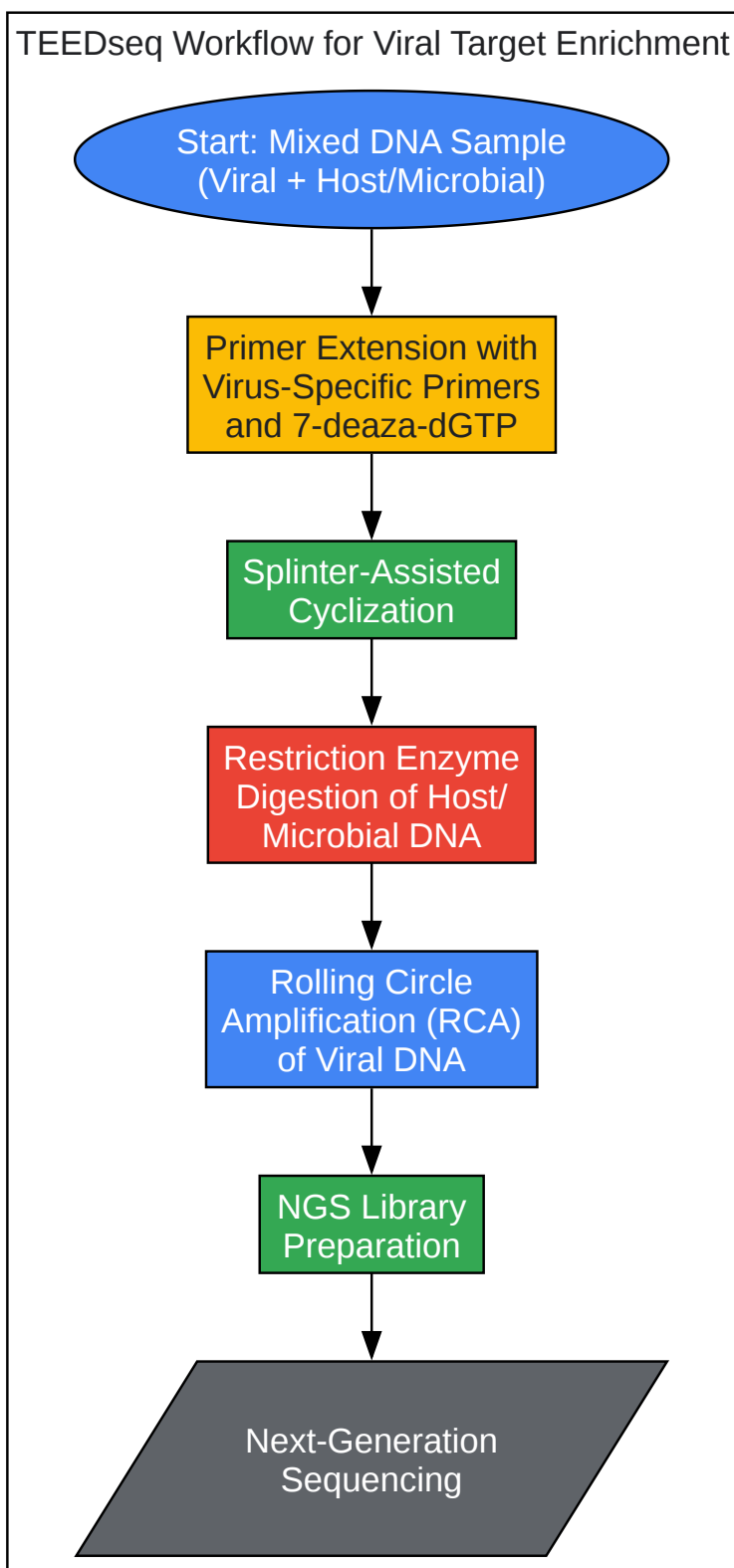
- DNA extract from a clinical sample (e.g., serum)
- Virus-specific forward and reverse primers
- dNTP mix (dATP, dCTP, dTTP)
- 7-deaza-dGTP (c⁷dGTP) solution
- DNA polymerase
- Splinter oligonucleotide (for cyclization)
- DNA ligase
- Restriction enzymes (e.g., AluI, HaeIII, HpyCH4V) and corresponding buffer
- Rolling Circle Amplification (RCA) kit
- NGS library preparation kit

Procedure:

- Primer Extension with c⁷dGTP:
 - Perform a primer extension reaction using virus-specific primers and a dNTP mix where dGTP is completely replaced by c⁷dGTP. This generates linear, single-stranded DNA copies of the viral target containing c⁷dGTP.
- Splinter-Assisted Intracellular Cyclization:
 - Add a splinter oligonucleotide that is complementary to both the 5' and 3' ends of the newly synthesized viral DNA.

- Perform a ligation reaction to circularize the c⁷dGTP-containing viral DNA.
- c⁷dGTP-Resistant Enzymatic Digestion:
 - Treat the entire reaction mixture with a cocktail of restriction enzymes (e.g., AluI, HaeIII, HpyCH4V) that have recognition sites frequent in the host and microbial genomes but are blocked by the presence of c⁷dGTP in the viral DNA. This digests the non-target DNA.
- Two-Phase Rolling Cycle Amplification (RCA):
 - Perform RCA on the enriched, circularized viral DNA to amplify it exponentially.
- NGS Library Preparation and Sequencing:
 - Prepare an NGS library from the amplified viral DNA using a standard library preparation kit.
 - Sequence the library on an Illumina platform.

Mandatory Visualization



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Caption: TEEDseq Workflow for Viral Target Enrichment.

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